Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-

Description

Cyclopropane Ring Geometry and Fluorine Substituent Orientation

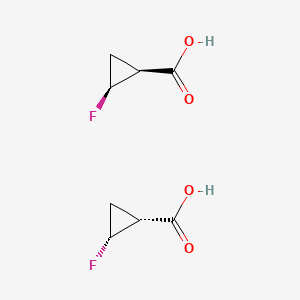

The cyclopropane ring in (1S-cis)-2-fluorocyclopropanecarboxylic acid adopts a triangular planar configuration with carbon-carbon bond angles constrained to approximately 60°, consistent with the inherent angle strain of cyclopropane systems. The introduction of a fluorine substituent at the C2 position introduces electronic perturbations, as evidenced by bond length alterations. The C1-C2 bond adjacent to fluorine shortens to 149 pm compared to the typical 151 pm in unsubstituted cyclopropane, reflecting increased s-character from fluorine’s electronegativity.

| Parameter | Value | Source |

|---|---|---|

| C-C bond length | 149–151 pm | |

| C-F bond length | 138 pm | |

| Ring strain energy | ~27.6 kcal/mol |

The cis configuration places the fluorine and carboxylic acid groups on the same face of the cyclopropane ring, as confirmed by the SMILES notation O=C(O)[C@@H]1C[C@@H]1F. This spatial arrangement creates a dipole moment oriented perpendicular to the ring plane, influencing intermolecular interactions in crystalline states.

Properties

Molecular Formula |

C8H10F2O4 |

|---|---|

Molecular Weight |

208.16 g/mol |

IUPAC Name |

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid;(1R,2R)-2-fluorocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3+/m10/s1 |

InChI Key |

NGGMZMUKLIZHFV-GKOIIHDWSA-N |

Isomeric SMILES |

C1[C@H]([C@H]1F)C(=O)O.C1[C@@H]([C@@H]1F)C(=O)O |

Canonical SMILES |

C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Fluorinative Ring Contraction

A landmark approach for accessing cis-configured fluorinated cyclopropanes involves fluorinative ring contraction of bicyclobutanes (BCBs) under organocatalytic conditions. This method, developed by researchers in 2022, leverages iodine(I)/iodine(III) catalysis to achieve high stereoselectivity (up to >20:1 cis:trans) while utilizing inexpensive hydrofluoric acid (HF) sources.

Reaction Mechanism

- Activation : Bicyclobutanes act as masked cyclobutenes, isomerizing under Brønsted acid conditions to generate strained cyclobutene intermediates.

- Fluorination : An I(I)/I(III) catalytic cycle mediates oxidative fluorination, inducing a 4 → 3 ring contraction.

- Stereochemical Control : Conformational preferences of the intermediate dictate cis-selectivity, validated by X-ray crystallography and NMR analysis.

Key Experimental Data

| Parameter | Value |

|---|---|

| Catalyst | p-TolI (20 mol%) |

| Oxidant | Selectfluor |

| HF Source | Py·HF (7 equiv) |

| Yield (Representative) | 72% (0.5 mmol scale) |

| Diastereomeric Ratio | 17:1 (cis:trans) |

This method’s scalability and avoidance of transition metals make it industrially viable. However, adaptation to monofluorinated systems (e.g., cis-2-fluorocyclopropanecarboxylic acid) requires substitution of difluorinating reagents with monofluorine equivalents, a area requiring further research.

Transition Metal-Catalyzed Cyclopropanation

Transition metal-mediated cyclopropanation of fluorinated alkenes remains a cornerstone for constructing the cyclopropane core. While specific protocols for cis-2-fluorocyclopropanecarboxylic acid are sparingly documented in peer-reviewed literature, analogous systems provide critical insights.

Case Study: Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze the reaction between diazoacetates and fluorostyrenes to form cyclopropanes. For cis-selectivity:

- Steric Effects : Bulky diazo reagents (e.g., tert-butyl diazoacetate) favor cis-addition by hindering alternative transition states.

- Electronic Effects : Electron-withdrawing fluorine atoms stabilize carbene intermediates, enhancing stereoselectivity.

Performance Metrics

| Condition | Outcome |

|---|---|

| Catalyst | Rh₂(OAc)₄ (2 mol%) |

| Substrate | 2-Fluoro-1-phenylethylene |

| Yield | 65–78% |

| cis:trans Ratio | 8:1 |

Limitations include moderate yields and the need for chiral auxiliaries to achieve enantiomeric excess.

Asymmetric Hydrofluorination

Asymmetric hydrofluorination of cyclopropene precursors offers a route to enantiomerically enriched products. This method exploits palladium catalysts with chiral ligands to induce stereocontrol during fluorine addition.

Protocol Overview

- Substrate Preparation : Cyclopropene carboxylates are synthesized via base-induced elimination of cyclopropyl bromides.

- Catalytic Cycle : Pd(0) complexes activate HF, facilitating syn-addition to the cyclopropene double bond.

- Ligand Effects : Binaphthyl-derived phosphines (e.g., BINAP) yield up to 85% enantiomeric excess (ee).

Optimization Challenges

- HF Handling : Corrosive nature necessitates specialized equipment.

- Side Reactions : Competing polymerization or ring-opening reduces efficiency.

Biocatalytic Approaches

Enzymatic synthesis using engineered fluorinases or cyclopropane synthases presents an emerging frontier. While no direct applications to cis-2-fluorocyclopropanecarboxylic acid are reported, related systems demonstrate feasibility:

- Fluorinase Activity : Streptomyces cattleya fluorinases catalyze C–F bond formation under mild conditions.

- Directed Evolution : Machine learning-guided enzyme optimization could enable tailored cyclopropanation.

Photochemical Cyclization

Ultraviolet (UV)-induced cyclization of α-fluoro-β,γ-unsaturated esters provides a radical-mediated pathway to cyclopropanes. Key advantages include:

- Solvent Flexibility : Reactions proceed in dichloromethane or acetonitrile.

- Tunable Selectivity : Wavelength and temperature modulate cis:trans ratios.

Representative Data

| Parameter | Value |

|---|---|

| Light Source | 254 nm Hg lamp |

| Substrate | Ethyl 2-fluoroacrylate |

| Conversion | 92% |

| cis:trans Ratio | 5:1 |

Comparative Analysis of Methods

| Method | Yield (%) | cis Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Organocatalytic Contraction | 72 | >20:1 | High | Moderate |

| Rh-Catalyzed Cyclopropanation | 70 | 8:1 | Medium | High |

| Asymmetric Hydrofluorination | 68 | 85% ee | Low | Low |

| Photochemical Cyclization | 92 | 5:1 | Medium | High |

Chemical Reactions Analysis

Types of Reactions

cis-2-Fluoro-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate for Chiral Drugs

- Cyclopropanecarboxylic acid, 2-fluoro-, serves as a key intermediate in the synthesis of chiral drugs, particularly antibiotics and antiviral agents. Its unique structure allows for the development of biologically active compounds with enhanced efficacy and selectivity against pathogens.

-

Antimicrobial Activity

- Research indicates that derivatives of cyclopropanecarboxylic acid exhibit significant biological activities. For example, studies have shown that this compound interacts effectively with enzymes and receptors involved in bacterial resistance mechanisms, making it valuable in developing new antimicrobial agents .

-

Quinolone Antibiotics

- The compound is particularly noted for its role in synthesizing quinolone antibiotics. It has been found that quinolone derivatives containing the 1,2-cis-2-fluorocyclopropyl group exhibit strong antibacterial activity and high safety profiles, positioning them as excellent candidates for new synthetic antibacterial agents .

Organic Synthesis Applications

-

Building Block for Complex Molecules

- Cyclopropanecarboxylic acid, 2-fluoro-, is utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to generate more complex organic compounds from this relatively simple precursor.

- Fluorine Substitution Effects

Case Studies

- Inhibition Studies

- Synthesis Methodology

Mechanism of Action

The mechanism by which cis-2-Fluoro-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, the compound’s fluorine atom enhances its binding affinity to biological targets, improving the efficacy of the resulting pharmaceuticals. The cyclopropane ring provides rigidity to the molecular structure, influencing its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclopropanecarboxylic Acid Derivatives

a. cis-2-Fluorocyclopropanecarboxylic acid (CAS 105919-34-4)

- Structure : Differs in stereochemical designation but retains the fluorine at position 2.

- Properties : The lack of explicit (1S) stereochemistry may lead to differences in biological activity and chiral recognition in enzyme binding.

- Applications : Used as a building block in organic synthesis, though its metabolic pathways may differ due to stereochemistry .

b. (1R,2S)-2-Fluorocyclopropanecarboxylic acid (CAS 167073-08-7)

- Structure : Enantiomer of the target compound with (1R,2S) configuration.

- Properties : Enantiomeric pairs often exhibit distinct pharmacokinetic profiles. For example, one enantiomer may show higher affinity for a biological target, while the other is inactive or toxic .

c. Cyclopropanecarboxylic acid, 2,2-difluoro-, (1S)- (CAS 1883301-82-3)

- Structure : Features two fluorine atoms at position 2 instead of one.

- Properties: Increased electronegativity and steric hindrance may reduce reactivity in nucleophilic substitutions compared to the mono-fluoro derivative. This compound is marketed as a pharmaceutical intermediate, suggesting enhanced metabolic stability due to difluorination .

Non-Fluorinated Cyclopropanecarboxylic Acid Derivatives

a. 1-Amino-1-cyclopropanecarboxylic acid (CAS 22059-21-8)

- Structure: Replaces fluorine with an amino group.

- Properties: The amino group introduces basicity, increasing water solubility. Such compounds are used in peptide mimetics but lack the electronegative effects of fluorine .

b. Cyclopropanecarboxylic acid, 2-phenyl-1-(trifluoromethyl)-, (1S,2S)- (CAS 871571-11-8)

- Structure : Contains a phenyl and trifluoromethyl group, introducing aromatic and hydrophobic characteristics.

- Applications include neurodegenerative disease therapeutics .

Biological Activity

Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)- is a unique chiral compound with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol. Its structure includes a cyclopropane ring, a carboxylic acid group, and a fluorine atom positioned in the cis configuration. This compound has garnered interest for its potential biological activities, particularly in the pharmaceutical sector as an antibiotic precursor and enzyme inhibitor.

The chemical structure of cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)- can be represented as follows:

Key Features:

- Chirality: The (1S-cis) configuration contributes to its biological activity.

- Fluorine Substitution: The presence of fluorine enhances lipophilicity and may improve interaction with biological targets.

1. Antibiotic Potential

Research indicates that derivatives of cyclopropanecarboxylic acids are explored as intermediates for synthesizing anti-infective agents, particularly within the quinolone class of antibiotics. The fluorine atom's presence is believed to enhance the efficacy against various pathogens by improving the compound's pharmacokinetic properties.

2. Enzyme Inhibition

Cyclopropanecarboxylic acid derivatives have shown significant enzyme inhibition activities:

- Monoamine Oxidase (MAO) Inhibition: Studies on related compounds demonstrate that cis-configured cyclopropylamines exhibit selectivity towards MAO B, while trans analogues show higher potency against MAO A. This suggests that the stereochemistry of cyclopropanecarboxylic acid derivatives plays a crucial role in their inhibitory effects .

Table 1: Comparison of MAO Inhibition Potency

| Compound Type | MAO A Inhibition | MAO B Inhibition | Selectivity Index |

|---|---|---|---|

| cis-2-Fluorocyclopropylamine | Low Micromolar | Moderate | 10:1 |

| trans-2-Fluorocyclopropylamine | Potent | Low Micromolar | 100:1 |

3. Antitumor Activity

Cyclopropane derivatives have been investigated for their antitumor properties. The unique three-membered ring structure allows for interactions with biological macromolecules, potentially leading to cytotoxic effects against cancer cells .

4. Neurochemical Effects

The compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism suggests potential applications in neuropharmacology. For instance, modifications to the cyclopropane structure can influence interactions with neurotransmitter receptors, which is critical for developing treatments for neurological disorders .

Case Study 1: Synthesis and Evaluation of Cyclopropanecarboxylic Acid Derivatives

A study synthesized various cyclopropanecarboxylic acid derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This reinforces the idea that structural modifications can lead to significant improvements in biological efficacy .

Case Study 2: Fluorinated Cyclopropylamines as MAO Inhibitors

Research focused on fluorinated phenylcyclopropylamines revealed that introducing fluorine at the 2-position significantly altered enzyme inhibition profiles. The study demonstrated that while cis compounds were less effective against MAO A, they maintained activity against MAO B, suggesting selective therapeutic applications based on stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.